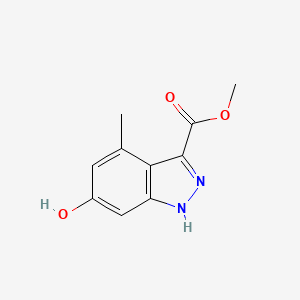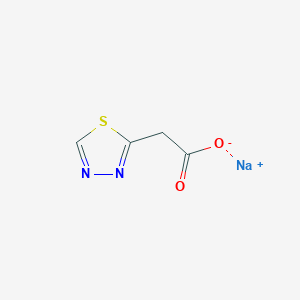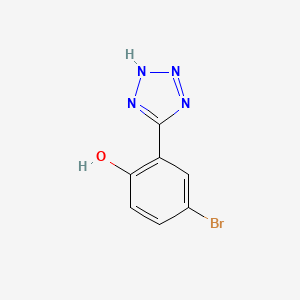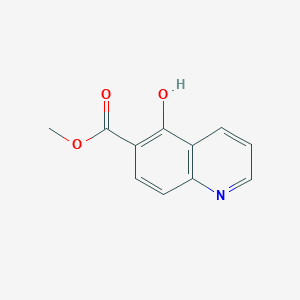
(4-Cyanopyridin-2-yl)boronic acid
Descripción general
Descripción
“(4-Cyanopyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 . It is a boronic acid compound, which are commonly used as building blocks and synthetic intermediates .
Synthesis Analysis
“this compound” can be synthesized through various methods such as Suzuki-Miyaura coupling, boronic acid-catalyzed amidation, and direct oxidation. These methods involve the reaction of different starting materials including pyridine-2-carboxylic acid, boronic acid, and cyanogen bromide.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string OB(O)c1cc(ccn1)C#N .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, have been used in various chemical reactions. For instance, they have been used as substrates in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . They have also been used in the Ni-catalysed assembly of axially chiral alkenes from alkynyl .
Aplicaciones Científicas De Investigación
Boronic Acid Catalysis in Organic Synthesis
Boronic acids are versatile catalysts in organic reactions. For instance, they have been used in the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, showcasing their role in catalyzing reactions to produce densely functionalized cyclohexanes with significant enantioselectivity (Hashimoto, Gálvez, & Maruoka, 2015). This application underscores the potential of boronic acids in facilitating complex organic transformations, possibly extending to derivatives like (4-Cyanopyridin-2-yl)boronic acid for specific synthesis needs.
Sensing Applications
Boronic acids have unique interactions with diols and Lewis bases, making them useful in sensing applications. They have been employed in various sensing methodologies, including the detection and differentiation of diol-containing analytes at physiological conditions, highlighting their utility in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014). The specificity of boronic acid interactions with sugars and other diols suggests that this compound could be tailored for specific sensing applications, benefiting from the cyano group's electronic effects.
Biomaterials and Therapeutic Applications
The incorporation of boronic acids into polymers has opened new avenues in biomedical applications, including HIV, obesity, diabetes, and cancer treatment. Boronic acid-containing polymers have been highlighted for their unique reactivity, solubility, and responsive nature, suggesting their potential in creating new biomaterials for various medical applications (Cambre & Sumerlin, 2011). This area of research indicates the potential of this compound in the development of novel biomaterials, possibly leveraging the pyridine moiety for added functionality.
Fluorescent Probes and Imaging
Boronic acids have been utilized in the development of fluorescent probes for rapid and selective detection of analytes in living cells. The design of BODIPY-based fluorescent probes incorporating boronic acid moieties, for instance, has demonstrated their ability to detect hypochlorous acid rapidly, a capability that could be extended to this compound derivatives for specific imaging applications (Jin et al., 2019).
Safety and Hazards
“(4-Cyanopyridin-2-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids, including “(4-Cyanopyridin-2-yl)boronic acid”.
Mecanismo De Acción
Target of Action
The primary target of 4-cyanopyridine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene . An observation that the reaction could be catalysed by ethers led to the development of new borane reagents .
Pharmacokinetics
The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of 4-cyanopyridine-2-boronic acid is the formation of a new carbon-carbon bond through the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 4-cyanopyridine-2-boronic acid is influenced by environmental factors such as the presence of ethers, which can catalyse the reaction . Additionally, the concentration of the active boronic acid in the reaction environment plays a crucial role in determining the outcome of the reaction .
Propiedades
IUPAC Name |
(4-cyanopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMGWIQWZNIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674402 | |
| Record name | (4-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-01-0 | |
| Record name | (4-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
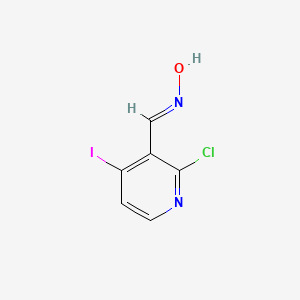
![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
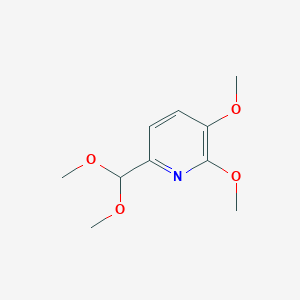
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

